
4,4'-Dietilinilbifenilo
Descripción general
Descripción
4,4'-Diethynylbiphenyl is a useful research compound. Its molecular formula is C16H10 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Diethynylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Diethynylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Detección y Captura Selectiva de Iones Fluoruro
4,4'-Dietilinilbifenilo: se ha utilizado en la creación de un polímero orgánico microporoso ácido de Lewis, DEBP-BMOP. Este polímero, derivado de nodos de tris(4-bromo-2,3,5,6-tetrametilfenil)boro y enlaces de 4,4'-dietilinil-1,1'-bifenilo, presenta un tamaño de poro de 1,08 nm y es capaz de detectar y capturar selectivamente iones fluoruro .
Espaciador Conductor en Electrónica Molecular
La unidad bifenilo de This compound sirve como un espaciador conductor en la electrónica molecular. Se ha unido exitosamente a un donante de ferroceno a través de una unidad de alqueno y a un aceptor a través de un enlace alquino. El potencial del bifenilo como espaciador se está explorando aún más con enlaces alquino tanto al donante como al aceptor .
Síntesis de Oligómeros con Cadenas Alternantes de Bifenilo y Diacetileno
Mediante la policondensación de This compound, se puede sintetizar un oligómero con cadenas alternantes de bifenilo (-4,4') y diacetileno. Este proceso conduce a materiales que pueden tener propiedades electrónicas u ópticas únicas adecuadas para diversas aplicaciones .
Sistemas Avanzados de Administración de Medicamentos
This compound: también se utiliza en sistemas avanzados de administración de medicamentos. Sirve como un enlace en el desarrollo de marcos orgánicos covalentes (COF) de alquinos 2D, que se emplean para mejorar los mecanismos de administración de medicamentos .
Safety and Hazards
Mecanismo De Acción
Target of Action
4,4’-Diethynylbiphenyl (DEBP) is a rigid linear biphenyl ligand with extended conjugation of ethynyl functional groups on both ends . It primarily targets Covalent Organic Frameworks (COFs) and is used as a linker in these frameworks . COFs are a class of porous polymers that have potential applications in gas storage, catalysis, and sensing .
Mode of Action
DEBP interacts with its targets through its ethynyl functional groups. These groups allow DEBP to form strong covalent bonds with the nodes of the COFs, creating a stable and rigid framework . This interaction results in the formation of a microporous organic polymer, known as DEBP-BMOP .
Biochemical Pathways
The primary biochemical pathway affected by DEBP is the formation of COFs. DEBP acts as a linker in the formation of these frameworks, contributing to their stability and rigidity . Additionally, DEBP-BMOP has been shown to be involved in the selective sensing and capture of fluoride ions .
Result of Action
The action of DEBP results in the formation of stable and rigid COFs. One specific result is the creation of DEBP-BMOP, a Lewis acidic microporous organic polymer . DEBP-BMOP has been shown to selectively sense and capture fluoride ions, exhibiting a turn-on blue emission in aqueous mixtures with a detection limit of 2.6 μM .
Action Environment
The action of DEBP can be influenced by environmental factors. For instance, the efficiency of the fluoride ion sensing and capture by DEBP-BMOP can be affected by the presence of water and other ions in the environment . Additionally, the stability of the COFs formed with DEBP can be influenced by factors such as temperature and pressure.
Análisis Bioquímico
Biochemical Properties
4,4’-Diethynylbiphenyl plays a significant role in biochemical reactions, particularly in the formation of donor-acceptor dyads. These dyads are crucial for generating long-lived charge separation in excited states, which is essential for applications such as artificial photosynthesis and solar cell technology . The compound interacts with various enzymes and proteins, including those involved in electron transfer processes. The nature of these interactions often involves weak C-H.π (ring) interactions and C≡C-H.π (alkyne) contacts, which contribute to the formation of a three-dimensional network structure .
Cellular Effects
The effects of 4,4’-Diethynylbiphenyl on cells and cellular processes are still under investigation. It is known that the compound can influence cell signaling pathways and gene expression. For instance, its role in forming donor-acceptor dyads suggests that it may impact cellular metabolism by altering electron transfer processes. Additionally, the compound’s interactions with proteins and enzymes could lead to changes in cellular function and metabolic flux .
Molecular Mechanism
At the molecular level, 4,4’-Diethynylbiphenyl exerts its effects through binding interactions with biomolecules. The compound’s ethynyl groups facilitate binding to specific sites on enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular metabolism. The compound’s ability to form donor-acceptor dyads also plays a crucial role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Diethynylbiphenyl can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4,4’-Diethynylbiphenyl is relatively stable under standard laboratory conditions, but its long-term effects on cellular function are still being explored. In vitro and in vivo studies are needed to fully understand the temporal effects of this compound .
Dosage Effects in Animal Models
The effects of 4,4’-Diethynylbiphenyl vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing electron transfer processes. At high doses, it could potentially cause toxic or adverse effects. Threshold effects and the compound’s impact on metabolic pathways are critical areas of research to determine safe and effective dosages .
Metabolic Pathways
4,4’-Diethynylbiphenyl is involved in various metabolic pathways, particularly those related to electron transfer and energy production. The compound interacts with enzymes and cofactors that facilitate these processes. Its role in forming donor-acceptor dyads suggests that it may influence metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4,4’-Diethynylbiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is essential for optimizing the compound’s use in biochemical applications .
Subcellular Localization
4,4’-Diethynylbiphenyl’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
1-ethynyl-4-(4-ethynylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1-2,5-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJJMQSKDPNPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434139 | |
| Record name | 4,4'-DIETHYNYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38215-38-2 | |
| Record name | 4,4'-DIETHYNYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-Diethynylbiphenyl?
A1: The molecular formula of 4,4'-Diethynylbiphenyl is C16H10, and its molecular weight is 202.26 g/mol.
Q2: Are there any crystallographic studies on 4,4'-Diethynylbiphenyl?
A2: Yes, 4,4'-Diethynylbiphenyl crystallizes with four unique molecules in the asymmetric unit. The crystal structure is stabilized by weak C—H⋯π(ring) and C—H⋯π(alkyne) contacts. []
Q3: What are the solubility characteristics of 4,4'-Diethynylbiphenyl-based polymers?
A3: The solubility of 4,4'-Diethynylbiphenyl-based polymers varies depending on the polymerization method and the incorporated co-monomers. For instance, polymers synthesized by the addition reaction of aldothioketenes with 4,4′-Diethynylbiphenyl are soluble in DMSO and DMF, and partially soluble in acetone and methanol. [, ]
Q4: Can 4,4'-Diethynylbiphenyl be used to create porous materials?
A4: Absolutely. 4,4'-Diethynylbiphenyl is a key building block in the synthesis of covalent organic frameworks (COFs) and other porous organic polymers (MOPs). [, , ] For example, researchers have synthesized a bimodal micro/mesoporous COF using 4,4'-Diethynylbiphenyl and tetrakis-1,3,5,7-(4′-iodophenyl)adamantane via the Sonogashira coupling reaction. []
Q5: What applications do these porous materials have?
A5: These materials exhibit high surface areas, making them promising candidates for gas adsorption and storage. For instance, 4,4'-Diethynylbiphenyl-based assemblies of single-walled carbon nanotubes (SWNTs) demonstrate enhanced CO2 and H2 uptake capacities. [] Furthermore, they show promise as catalysts and catalyst supports. One study demonstrated the use of a 4,4'-Diethynylbiphenyl-derived COF as a support for palladium and gold nanoparticles for the hydrogenation of nitrostyrene. []
Q6: Does the presence of residual palladium from the synthesis of 4,4'-Diethynylbiphenyl-based COFs affect their catalytic properties?
A6: Interestingly, the remnant palladium catalyst within the COF pores remains accessible and catalytically active. It can be directly utilized for reactions like the hydrogenation of nitrostyrene. Additionally, depositing further palladium or gold onto these COFs enhances their catalytic activity compared to traditional carbon-supported catalysts. []
Q7: How is 4,4'-Diethynylbiphenyl used in polymer synthesis?
A7: 4,4'-Diethynylbiphenyl serves as a diyne monomer in various polymerization reactions. It readily undergoes polyaddition reactions with disilanes like 1,4-bis(dimethylsilyl)benzene in the presence of a rhodium catalyst to yield poly(silylenearylenevinylene)s. These polymers exhibit interesting optical properties, including blue light emission with high quantum yields. []
Q8: Can the stereochemistry of the resulting polymers be controlled during synthesis?
A8: Yes, the choice of reaction conditions and catalysts can influence the stereochemistry of the polymers. For example, using a rhodium catalyst like RhI(PPh3)3 in toluene at low temperatures yields cis-rich poly(silylenearylenevinylene)s, while higher temperatures lead to trans-rich polymers. These isomers exhibit different optical properties and can be interconverted by UV irradiation. [, ]
Q9: What other polymerization techniques are employed with 4,4'-Diethynylbiphenyl?
A9: Besides polyaddition, 4,4'-Diethynylbiphenyl is employed in metallacycle polymerization (MCP). For example, it reacts with CpCo(PPh3)2 to yield poly(4,4′-biphenylene 2,5-cobaltacyclopenta-2,4-dienylene), a π-conjugated organometallic polymer with distinct electronic and optical characteristics. []
Q10: Are there any other interesting polymerization reactions involving 4,4'-Diethynylbiphenyl?
A10: Yes, 4,4'-Diethynylbiphenyl undergoes copolymerization with N-(prop-1-yne-3-yl)-4-(piperidine-1-yl)-1,8-naphthalimide (PNPr) to generate fluorescent polymers. The resulting polymers retain the fluorescence of PNPr, which can be triggered by direct excitation or via energy transfer from the co-monomer units. []
Q11: What is the significance of decarbonylative polyaddition in 4,4'-Diethynylbiphenyl polymerization?
A11: This technique allows for the synthesis of novel conjugated polymers, specifically poly(arylene chlorovinylene)s (PACVs). Researchers have used rhodium-based catalysts to successfully achieve the decarbonylative polyaddition of 4,4'-Diethynylbiphenyl with aroyl chlorides. This method provides control over the regio- and stereoselectivity of the resulting polymers. []
Q12: What are the notable optical properties of 4,4'-Diethynylbiphenyl-based polymers?
A12: Polymers incorporating 4,4'-Diethynylbiphenyl display a range of optical properties, including fluorescence and aggregation-enhanced emission. For example, poly(silylenevinylene)s derived from 4,4'-Diethynylbiphenyl exhibit enhanced emission in the aggregated state compared to their solution counterparts, highlighting their potential in applications like chemosensors. []
Q13: What influences the emission properties of these polymers?
A13: The emission properties are closely tied to the polymer's structure, including the incorporated co-monomers and the stereochemistry of the polymer backbone. For instance, trans-rich poly(silylenearylenevinylene)s typically exhibit red-shifted absorption and emission compared to their cis counterparts. [] The presence of specific functional groups, like naphthalimide, can lead to efficient energy transfer and distinct emission profiles. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


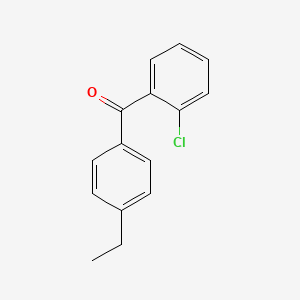
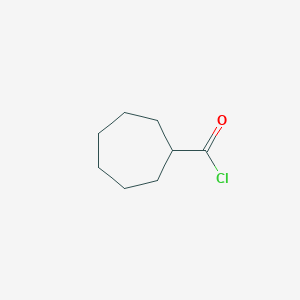
![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)
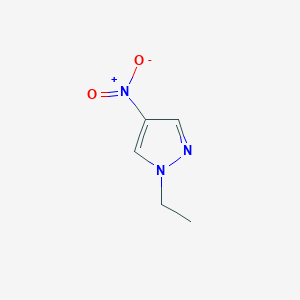

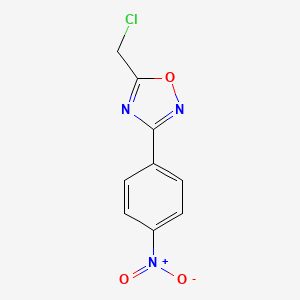
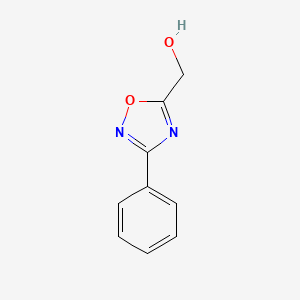
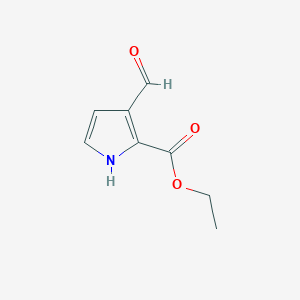
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)
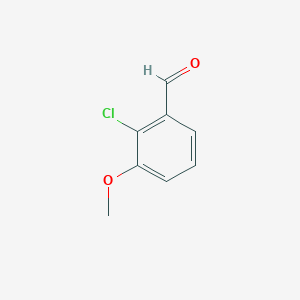



![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
